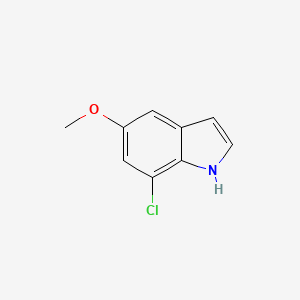

7-chloro-5-methoxy-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-chloro-5-methoxy-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-12-7-4-6-2-3-11-9(6)8(10)5-7/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZVPGCUCKHXIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CN2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Chloro 5 Methoxy 1h Indole and Its Analogues

De Novo Synthesis Approaches to Substituted Indoles

De novo synthesis, the construction of the indole (B1671886) ring system from acyclic precursors, offers a versatile approach to introduce a wide array of substituents onto the heterocyclic core. Both classical, acid- or base-mediated cyclizations and modern, transition-metal-catalyzed methods have been adapted to accommodate the specific electronic and steric demands of halogenated and methoxylated precursors.

Classical Indole Synthesis Protocols Adapted for Halogenated and Methoxylated Precursors

For over a century, a set of named reactions has formed the foundation of indole synthesis. While powerful, their application to complex targets like 7-chloro-5-methoxy-1H-indole requires careful consideration of precursor stability, reaction conditions, and potential side reactions dictated by the substituents.

The Fischer indole synthesis, discovered in 1883, is a robust and widely used method for preparing indoles by treating a phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.orgnih.gov The reaction proceeds through the formation of a phenylhydrazone, which tautomerizes to an ene-hydrazine. A key mdpi.commdpi.com-sigmatropic rearrangement followed by the elimination of ammonia generates the aromatic indole ring. wikipedia.org

The mechanism involves:

Formation of a phenylhydrazone from the corresponding phenylhydrazine and carbonyl compound.

Tautomerization to the ene-hydrazine intermediate.

Acid-catalyzed mdpi.commdpi.com-sigmatropic rearrangement, which forms a new C-C bond.

Rearomatization and cyclization to form an aminoacetal (aminal).

Elimination of ammonia to yield the final indole product. nih.gov

For the synthesis of this compound, the required precursor would be (3-chloro-5-methoxyphenyl)hydrazine. The choice of acid catalyst is critical and can range from Brønsted acids like HCl, H₂SO₄, and polyphosphoric acid (PPA) to Lewis acids such as ZnCl₂ and BF₃·OEt₂. wikipedia.org

However, the presence of a methoxy (B1213986) group on the phenylhydrazine ring introduces significant challenges. Studies on methoxy-substituted phenylhydrazones have revealed that the reaction can proceed abnormally. nih.gov For instance, the Fischer cyclization of ethyl pyruvate 2-methoxyphenylhydrazone with HCl/EtOH was found to yield ethyl 6-chloroindole-2-carboxylate as the major product instead of the expected ethyl 7-methoxyindole-2-carboxylate. nih.gov This "abnormal" reaction results from cyclization occurring on the methoxy-substituted side of the benzene (B151609) ring, followed by substitution of the methoxy group. This peculiarity necessitates careful optimization of reaction conditions, potentially using milder acid catalysts or alternative strategies to favor the desired regiochemical outcome.

| Precursor 1 | Precursor 2 | Catalyst/Reagents | Conditions | Product | Yield |

|---|---|---|---|---|---|

| (3-chloro-5-methoxyphenyl)hydrazine | Acetone | Polyphosphoric acid (PPA) | 80-100 °C | 7-chloro-5-methoxy-2-methyl-1H-indole | Moderate to Good |

The Bischler-Möhlau indole synthesis involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline to form a 2-aryl- or 2-alkyl-indole. chim.it The reaction typically requires harsh conditions, which has limited its application compared to other methods. The mechanism is thought to involve the initial formation of an α-arylaminoketone intermediate, which then reacts with a second molecule of aniline before cyclizing and aromatizing to the indole product.

Traditional Bischler-Möhlau synthesis often suffers from low yields and a lack of regioselectivity. chim.it However, modern modifications have improved its utility. The use of microwave irradiation in combination with Lewis acid catalysis can facilitate the reaction more efficiently under milder conditions. nih.gov For the synthesis of analogues of this compound, a substituted aniline such as 3-chloro-5-methoxyaniline would be the starting material. The reaction's tolerance for the chloro and methoxy functionalities would depend heavily on the optimized conditions, particularly the choice of catalyst and solvent. A modified Bischler synthesis involving a carbenoid N-H insertion followed by an ion-exchange mediated cyclization has been successfully used to prepare methyl N-methyl-5,7-dimethoxy-3-methylindole-2-carboxylate, demonstrating its utility for methoxy-substituted systems. chim.it

| Aniline Precursor | Ketone Precursor | Catalyst/Reagents | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 3-chloro-5-methoxyaniline | α-bromoacetophenone | LiBr | Microwave irradiation, 150 °C | 7-chloro-5-methoxy-2-phenyl-1H-indole | Moderate |

The Madelung synthesis produces indoles through the high-temperature, intramolecular cyclization of N-phenylamides using a strong base, such as sodium or potassium alkoxides. wikipedia.org The reaction involves the deprotonation of both the amide nitrogen and the benzylic position ortho to the amide group, followed by a nucleophilic attack of the resulting carbanion on the amide carbonyl.

The vigorous reaction conditions (200–400 °C) required for the classical Madelung synthesis limit its applicability to precursors bearing sensitive functional groups. wikipedia.org To address this, milder variations have been developed. The Smith-modified Madelung synthesis, for example, uses organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines and is applicable to a wide variety of substituted anilines, including those with methoxy and halide groups. wikipedia.org More recently, a tandem Madelung synthesis mediated by a LiN(SiMe₃)₂/CsF system has been reported, which allows for the efficient synthesis of N-methyl-2-arylindoles from precursors containing halogen groups under relatively mild conditions (110 °C). organic-chemistry.org This approach would be suitable for preparing N-substituted derivatives of this compound from an N-acyl-2-methyl-3-chloro-5-methoxyaniline precursor.

| Precursor | Base/Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| N-acetyl-2-methyl-3-chloro-5-methoxyaniline | LiN(SiMe₃)₂ / CsF | TBME, 110 °C, 12 h | 7-chloro-5-methoxy-1-methyl-1H-indole | Good |

The Reissert indole synthesis is another classical method that typically involves the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base (e.g., potassium ethoxide) to form an o-nitrophenylpyruvate ester. chim.it This intermediate is then reductively cyclized, often using zinc in acetic acid, to yield an indole-2-carboxylic acid, which can be subsequently decarboxylated if desired.

To synthesize a this compound derivative via this route, a specifically substituted starting material such as 2-chloro-4-methoxy-6-nitrotoluene would be required. The Reissert synthesis has been successfully employed to create methoxy-activated indoles, such as 5,7-dimethoxyindole, demonstrating its compatibility with these electron-donating groups. chim.it The success of the reaction depends on the stability of the precursors to the strongly basic condensation conditions and the efficiency of the subsequent reductive cyclization.

| Step | Precursor(s) | Reagents | Intermediate/Product | Yield |

|---|---|---|---|---|

| 1. Condensation | 2-chloro-4-methoxy-6-nitrotoluene + Diethyl oxalate | KOEt, Ether | Ethyl 2-(2-chloro-4-methoxy-6-nitrophenyl)-2-oxopropanoate | Good |

| 2. Reductive Cyclization | Intermediate from Step 1 | Zn, Acetic Acid | This compound-2-carboxylic acid | Moderate |

Transition Metal-Catalyzed Indole Annulation Reactions

In recent decades, transition metal catalysis has revolutionized the synthesis of complex heterocycles, including substituted indoles. mdpi.comtandfonline.com These methods often proceed under milder conditions, exhibit greater functional group tolerance, and provide access to substitution patterns that are difficult to achieve with classical methods. arabjchem.org Palladium, copper, rhodium, and gold catalysts are commonly employed in these transformations. mdpi.comresearchgate.net

A prominent example is the Larock indole synthesis , a palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne. wikipedia.orgsynarchive.com This reaction is highly versatile and can be used to produce a wide variety of polysubstituted indoles. wikipedia.org For the target compound, this would involve the reaction of 2-iodo-3-chloro-5-methoxyaniline with an appropriate alkyne. The regioselectivity of the alkyne insertion is a key consideration, often favoring the placement of the bulkier alkyne substituent at the C2 position of the indole. nih.gov

Another powerful strategy involves Buchwald-Hartwig amination , which can be incorporated into a multi-component, one-pot indole synthesis. nih.gov For example, a palladium-catalyzed reaction between an o-bromoiodoarene, a primary amine, and a ketone can assemble a highly substituted indole through a sequence of Buchwald-Hartwig N-arylation and arene-alkene coupling steps using a single catalytic system. nih.gov

Copper-catalyzed methods have also emerged as a cost-effective alternative. The Castro-Stephens reaction, one of the earliest examples, utilized a copper acetylide to form the indole ring. researchgate.net More recent developments include copper-catalyzed tandem Ullmann-type C-N bond formation followed by intramolecular cross-dehydrogenative coupling to assemble multisubstituted indoles from aryl iodides and enamines. organic-chemistry.org These transition metal-catalyzed annulations represent the state-of-the-art in constructing complex indole cores like this compound with high efficiency and modularity.

| Reaction Name | Precursor 1 | Precursor 2 | Catalyst/Reagents | Product | Yield |

|---|---|---|---|---|---|

| Larock Indole Synthesis | 2-iodo-3-chloro-5-methoxyaniline | 1-hexyne | Pd(OAc)₂, PPh₃, K₂CO₃ | 2-butyl-7-chloro-5-methoxy-1H-indole | Good |

| Buchwald-Hartwig Annulation | 1-bromo-2-iodo-3-chloro-5-methoxybenzene | Cyclohexanone + Benzylamine | Pd₂(dba)₃, DPPF, Cs₂CO₃ | Substituted Indole Analogue | Moderate to Good |

Late-Stage Functionalization and Derivatization Strategies of the Indole Core

Regioselective Halogenation and Alkoxylation Methods

The direct synthesis of this compound necessitates methodologies that can selectively introduce chloro and methoxy groups at the C7 and C5 positions of the indole ring, respectively. This can be approached by either constructing the indole ring from appropriately substituted precursors or by functionalizing a pre-existing indole scaffold.

Synthesis from Substituted Precursors:

Several classical indole syntheses can be adapted for this purpose, provided the correct starting materials are accessible.

Fischer Indole Synthesis: This method would require the corresponding (2-chloro-4-methoxyphenyl)hydrazine. The synthesis of this hydrazine (B178648) is a critical step. A common route to substituted phenylhydrazines involves the diazotization of an appropriately substituted aniline, followed by reduction. For instance, 2-chloro-4-methoxyaniline could be treated with sodium nitrite in the presence of a strong acid to form the diazonium salt, which is then reduced, often using tin(II) chloride or sodium sulfite, to yield the desired hydrazine. Once obtained, the hydrazine would be condensed with a suitable ketone or aldehyde, such as pyruvate or acetone, under acidic conditions to induce cyclization and form the indole ring.

Leimgruber-Batcho Indole Synthesis: This approach offers a versatile route starting from an o-nitrotoluene derivative. For the synthesis of this compound, a plausible precursor would be 3-chloro-5-methoxy-2-nitrotoluene. The synthesis of this starting material can be challenging due to the directing effects of the substituents. One potential route involves the chlorination of m-nitrotoluene, which can lead to a mixture of isomers, including the desired 3-chloro-5-nitrotoluene. Subsequent functionalization to introduce the methoxy group would need to be carefully considered. The Leimgruber-Batcho synthesis itself involves the condensation of the o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal, to form an enamine. This intermediate then undergoes reductive cyclization, often using reagents like Raney nickel and hydrazine or palladium on carbon with hydrogen, to yield the indole. nih.gov

Larock Indole Synthesis: This palladium-catalyzed heteroannulation reaction is a powerful tool for constructing substituted indoles. The synthesis of this compound via this method would likely start from 2-iodo-4-chloro-6-methoxyaniline and a suitable alkyne. The regioselectivity of the Larock synthesis is generally high, making it an attractive option for controlling the substitution pattern of the final indole product.

Direct Functionalization of the Indole Ring:

Achieving the desired 7-chloro-5-methoxy substitution pattern by direct functionalization of a pre-formed indole is challenging due to the inherent reactivity of the indole nucleus, which typically favors electrophilic substitution at the C3 position. However, with the use of directing groups and specific reagents, some degree of regioselectivity can be achieved.

Directing group strategies can be employed to overcome the natural reactivity of the indole ring. For example, an N-protecting group that can also act as a directing group could be used to facilitate halogenation or alkoxylation at the desired positions. Subsequent removal of the directing group would yield the target compound.

Functionalization at Specific Positions (e.g., C-3, N-1)

Once the this compound core is synthesized, further functionalization at the C-3 and N-1 positions is often desired for the development of pharmacologically active compounds.

C-3 Functionalization:

The C-3 position of the indole ring is highly nucleophilic and readily undergoes electrophilic substitution.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group at the C-3 position using a mixture of phosphorus oxychloride and a disubstituted formamide like N,N-dimethylformamide. The resulting indole-3-carboxaldehyde is a versatile intermediate for further transformations.

Mannich Reaction: The Mannich reaction introduces an aminomethyl group at the C-3 position by reacting the indole with formaldehyde (B43269) and a secondary amine. These Mannich bases are useful for the synthesis of more complex molecules.

Friedel-Crafts Acylation: Acylation at the C-3 position can be achieved using acid chlorides or anhydrides in the presence of a Lewis acid catalyst. However, milder conditions are often preferred to avoid polymerization of the indole. Microwave-assisted Friedel-Crafts acylation has been shown to be an efficient method for the synthesis of 3-acylindoles. mdpi.com

Michael Addition: Indoles can act as nucleophiles in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of a new carbon-carbon bond at the C-3 position.

A summary of common C-3 functionalization reactions is presented in the table below.

| Reaction | Reagents | Functional Group Introduced |

| Vilsmeier-Haack | POCl₃, DMF | -CHO |

| Mannich Reaction | CH₂O, R₂NH | -CH₂NR₂ |

| Friedel-Crafts Acylation | RCOCl, Lewis Acid | -COR |

| Michael Addition | α,β-unsaturated carbonyl | -CH₂CH₂COR |

N-1 Functionalization:

The nitrogen atom of the indole ring can be functionalized through various reactions, most commonly by deprotonation followed by reaction with an electrophile.

Alkylation: N-alkylation can be achieved by treating the indole with a strong base, such as sodium hydride, followed by the addition of an alkyl halide.

Arylation: N-arylation can be accomplished using transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Acylation: N-acylation can be performed using acid chlorides or anhydrides, often in the presence of a base like pyridine.

Sulfonylation: The indole nitrogen can be protected with a sulfonyl group, such as a tosyl or nosyl group, by reaction with the corresponding sulfonyl chloride.

Multi-component Reactions for the Assembly of Complex Indole Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. Several MCRs have been developed for the synthesis of highly substituted indoles.

Ugi and Passerini Reactions: These isocyanide-based MCRs can be utilized to construct highly functionalized indole derivatives. For instance, an Ugi reaction involving an aniline, an aldehyde, a carboxylic acid, and an isocyanide can lead to the formation of a complex acyclic intermediate that can be subsequently cyclized to form an indole. A sustainable two-step synthesis of indoles from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides, involving an Ugi MCR followed by acid-induced cyclization, has been reported.

Diels-Alder Reactions: In some strategies, in-situ generated indole-2,3-quinodimethanes can act as dienes in Diels-Alder reactions with various dienophiles to construct complex, fused indole systems. Copper-catalyzed three- or four-component reactions of 2-methylindole, aromatic aldehydes, and cyclic dienophiles have been used to synthesize diverse spirotetrahydrocarbazoles. beilstein-journals.org

The table below summarizes some multi-component reactions used for indole synthesis.

| Reaction Name | Components | Key Features |

| Ugi Reaction | Aniline, Aldehyde, Carboxylic Acid, Isocyanide | Forms complex acyclic intermediates for subsequent cyclization. |

| Diels-Alder Reaction | In-situ generated Indole-2,3-quinodimethane, Dienophile | Constructs fused polycyclic indole systems. |

Green Chemistry Principles and Sustainable Indole Synthesis

The application of green chemistry principles to the synthesis of indoles is an area of growing importance, aiming to reduce the environmental impact of chemical processes.

Use of Greener Solvents: Traditional indole syntheses often employ hazardous organic solvents. The use of more environmentally benign solvents, such as water, ethanol (B145695), or ionic liquids, is a key aspect of green indole synthesis. eurekaselect.com Propylene carbonate has also been explored as a green solvent for bis-indole synthesis. researchgate.net

Catalysis: The use of reusable and non-toxic catalysts is another important principle. This includes the use of solid-supported catalysts, nanocatalysts, and biocatalysts.

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times, increase yields, and often allows for solvent-free reactions. nih.govtandfonline.comorganic-chemistry.org Many classical indole syntheses, including the Fischer, Bischler, and Batcho-Leimgruber reactions, have been adapted to microwave-assisted conditions. nih.gov

Flow Chemistry: Continuous flow synthesis offers several advantages over batch processes, including improved safety, better heat and mass transfer, and easier scalability. mdpi.comacs.org The Fischer indole synthesis has been successfully implemented in a continuous flow system. mdpi.com

Multi-component Reactions: As mentioned previously, MCRs are inherently green as they reduce the number of synthetic steps, minimize waste, and improve atom economy. nih.gov

The adoption of these green and sustainable methodologies is crucial for the future of indole synthesis, enabling the production of valuable compounds like this compound in a more environmentally responsible manner.

Chemical Reactivity and Transformational Chemistry of 7 Chloro 5 Methoxy 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring System

The indole ring is an electron-rich aromatic system, rendering it susceptible to electrophilic attack. The position of this attack is directed by the electronic and steric influences of the existing substituents. In 7-chloro-5-methoxy-1H-indole, the methoxy (B1213986) group at the 5-position acts as an activating, ortho-, para-directing group, while the chloro group at the 7-position is a deactivating, ortho-, para-directing group. The inherent reactivity of the indole ring favors substitution at the C3 position.

Common electrophilic aromatic substitution reactions include:

Vilsmeier-Haack Reaction: This reaction introduces a formyl group, typically at the C3 position of the indole ring, using a Vilsmeier reagent (a mixture of phosphoryl chloride and a tertiary amide like N,N-dimethylformamide). organic-chemistry.orgambeed.com This formylation is a key step in the synthesis of various indole-3-carboxaldehydes, which are versatile intermediates. organic-chemistry.orgambeed.com For instance, the Vilsmeier-Haack reaction on 6-methoxy-1H-indole, a related compound, is a crucial step in preparing the corresponding indole-3-carbaldehyde. nih.gov

Mannich Reaction: This reaction involves the aminoalkylation of the C3 position of the indole ring. It is an important method for synthesizing gramine (B1672134) analogs. arkat-usa.org The reaction of an indole with formaldehyde (B43269) and a secondary amine, often in the presence of an acid catalyst, yields a 3-aminomethylindole derivative. nih.gov

Nitration: The introduction of a nitro group onto the indole ring can be achieved using nitrating agents like nitric acid in the presence of sulfuric acid. The position of nitration is influenced by the substituents. For example, the nitration of 7-methoxyindole (B1360046) can lead to the formation of 7-methoxy-5-nitro-1H-indole-2-carboxylic acid.

Halogenation: The introduction of additional halogen atoms can be accomplished using various halogenating agents. For instance, N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can be used for chlorination or bromination, respectively. google.com

The interplay of the activating methoxy group and the deactivating chloro group, along with the inherent reactivity of the indole nucleus, governs the regioselectivity of these reactions.

Nucleophilic Substitution Reactions and Transformations

While the electron-rich indole ring is less prone to nucleophilic aromatic substitution, the presence of the chloro group at the C7 position provides a site for such reactions under specific conditions. However, direct nucleophilic displacement of the chlorine atom is generally challenging.

More commonly, transformations involving nucleophilic attack occur at other positions after initial functionalization. For example, if the indole nitrogen is deprotonated to form an indolyl anion, it can act as a nucleophile in reactions with various electrophiles.

Furthermore, the chloro group can be displaced in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of substituents at the C7 position. These reactions significantly expand the chemical diversity of derivatives that can be synthesized from this compound.

Oxidation and Reduction Chemistry of the Indole Core and Substituents

The indole core and its substituents can undergo various oxidation and reduction reactions. chim.it

Oxidation:

The indole ring can be oxidized to form oxindoles or isatins under various conditions.

The methoxy group is generally stable to mild oxidizing agents but can be cleaved under harsh conditions.

Reduction:

The nitro group, if introduced through nitration, can be readily reduced to an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation. This amino group can then be further functionalized.

The chloro group can be removed (hydrodechlorination) via catalytic hydrogenation, replacing it with a hydrogen atom. This can be a useful strategy if the chlorine atom is used as a directing group and is no longer needed in the final product.

Derivatization for Analogue Libraries and Chemical Probes

The versatile reactivity of this compound makes it an excellent starting material for the generation of analogue libraries and chemical probes.

Amine and Carboxylic Acid Derivatization Reactions (e.g., esterification, amidation, Schiff base formation)

Following the introduction of amino or carboxylic acid functionalities, a wide array of derivatives can be prepared.

Amidation: An amino group, introduced for example by reduction of a nitro group, can be acylated with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form amides. smolecule.com

Esterification: A carboxylic acid group, which can be introduced at various positions, can be converted to an ester by reaction with an alcohol in the presence of an acid catalyst.

Schiff Base Formation: An amino group can react with aldehydes or ketones to form imines (Schiff bases).

These reactions are fundamental in medicinal chemistry for exploring structure-activity relationships.

Introduction of Diverse Heterocyclic Moieties (e.g., triazoles, pyrazoles, imidazoles)

The functional groups on the this compound scaffold can be used to construct other heterocyclic rings. For example, a formyl group introduced via the Vilsmeier-Haack reaction can be a precursor for the synthesis of pyrazoles. Reaction of the aldehyde with a hydrazine (B178648) derivative can lead to the formation of a pyrazole (B372694) ring fused to or substituted on the indole core. Similarly, other functional groups can be utilized to build triazole, imidazole (B134444), or other heterocyclic systems, further expanding the chemical space of accessible compounds.

Exploration of Tautomeric Forms and their Chemical Reactivity Implications

Indole itself can exist in tautomeric forms, with the 1H-indole tautomer being the most stable and predominant form under most conditions. The presence of substituents can influence the tautomeric equilibrium. For this compound, the 1H-tautomer is expected to be the major form.

Computational studies on related substituted indoles have shown that electron-withdrawing groups can further stabilize the 1H-tautomer. The electronic properties of the different tautomers can affect their reactivity. For instance, the less stable 3H-indole (indolenine) tautomer, although present in very small amounts, can be more reactive towards certain electrophiles at the C2 position. Understanding the tautomeric preferences is crucial for predicting and controlling the outcomes of chemical reactions.

Structure Activity Relationship Sar Studies of 7 Chloro 5 Methoxy 1h Indole Derivatives

Influence of Chloro and Methoxy (B1213986) Substituents on Molecular Recognition and Biological Activity

The presence and position of chloro and methoxy groups on the indole (B1671886) ring are critical determinants of molecular recognition and biological activity. The electron-withdrawing nature of the chlorine atom and the electron-donating, yet potentially hydrogen-bond accepting, nature of the methoxy group can significantly alter the electronic properties and binding interactions of the molecule with its biological target.

The methoxy group's influence is also position-dependent and context-specific. In one study on 3-substituted 1H-indole-2-carboxylic acid derivatives, a methoxy group at the 7-position of the indole ring was found to be the most favorable for antagonist activity at the CysLT1 receptor. researchgate.net Conversely, other studies have found that methoxy groups can reduce affinity in some cases. researchgate.net For the 7-chloro-5-methoxy-1H-indole scaffold, the 5-methoxy group's impact would depend on the specific topology of the target's binding site, where it could act as a hydrogen bond acceptor or participate in hydrophobic interactions. The interplay between the electron-withdrawing 7-chloro and electron-donating 5-methoxy groups creates a unique electronic distribution across the indole ring that is pivotal for its specific biological activities.

| Substituent | Position | General Influence on Activity | Potential Interactions | Reference |

| Chloro | 7 | Often enhances or retains high binding affinity. | Halogen bonding, hydrophobic interactions, alters ring electronics. | mdpi.com |

| Chloro | 5 | Can be detrimental to binding affinity. | Steric hindrance, unfavorable electronic interactions. | mdpi.comnih.gov |

| Methoxy | 5 | Variable; can be favorable or unfavorable. | Hydrogen bond acceptor, hydrophobic interactions. | researchgate.net |

| Methoxy | 7 | Can be highly favorable for activity. | Optimal positioning for H-bonding or hydrophobic contact. | researchgate.net |

Impact of Positional Isomerism on Ligand-Target Interactions

Positional isomerism, the differential placement of substituents on the indole scaffold, has a profound impact on ligand-target interactions and, consequently, on biological activity. rsc.orgrsc.org Moving a substituent even by a single position can drastically alter a compound's affinity and efficacy by changing its shape, electronic distribution, and the specific functional groups presented to the receptor binding site.

Studies on chloro-substituted indole analogues of synthetic cannabinoids provide a clear example of this principle. Competitive radioligand binding assays revealed that the position of the chlorine atom on the indole core substantially affects hCB₁ binding affinity. Specifically, 4- and 5-chloro substitutions led to lower affinity compared to 2-, 6-, and 7-chloro substitutions. mdpi.com This suggests that the binding pocket of the CB1 receptor has specific sub-pockets where a chloro group is either accommodated or sterically hindered. For derivatives of this compound, the specific positioning of the chloro and methoxy groups is therefore not arbitrary but is a key determinant of its interaction with a given biological target.

Similarly, in a series of 1H-indole-2-carboxamides acting as CB1 receptor allosteric modulators, the preferred position for a chloro group was C5, while a dimethylamino group was favored at the 4-position of an attached phenyl ring, demonstrating that optimal substituent placement is highly specific to the scaffold and the target. nih.gov The distinct properties of positional isomers underscore the importance of precise structural control in drug design to ensure optimal orientation and interaction with the target protein.

| Compound Series | Substituent Isomerism | Impact on Biological Activity | Reference |

| Chloroindole Cannabinoid Analogues | 4- & 5-Chloro vs. 2-, 6-, & 7-Chloro | 4- and 5-chloro isomers showed reduced hCB₁ binding affinity. | mdpi.com |

| 1H-indole-2-carboxamides | 3-Chloro vs. 5-Chloro | 5-Chloro substitution was more favorable for CB1 modulatory activity. | nih.gov |

| Substituted Indole CysLT1 Antagonists | 4-Methoxy vs. 7-Methoxy | 7-Methoxy substitution was the most favorable for activity. | researchgate.net |

Conformational Analysis and its Correlation with Biological Profiles

The biological activity of flexible molecules like indole derivatives is critically dependent on their three-dimensional conformation. emory.edu Conformational analysis examines the energetically accessible shapes a molecule can adopt and how these conformations relate to its biological function. nih.govacs.org The specific arrangement of the chloro and methoxy substituents on the this compound backbone, along with any side chains, will dictate the molecule's preferred conformation in solution and, more importantly, its bioactive conformation when bound to a target.

The bioactive conformation is the specific 3D structure a ligand adopts to optimally interact with its receptor. This interaction often involves the molecule adopting a higher energy conformation than its most stable state in solution. For instance, a conformational analysis of selective melatonin (B1676174) receptor ligands revealed structural and conformational similarities among active compounds that could account for their receptor selectivity. nih.gov The indole ring itself is a rigid planar structure, but substituents attached to it can have multiple rotatable bonds, leading to a variety of possible conformations.

Understanding the conformational preferences of this compound analogues is crucial for explaining their biological profiles. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy combined with computational modeling can elucidate the conformational landscape of these molecules. emory.edu This knowledge allows for the design of more rigid analogues that are "pre-organized" in the bioactive conformation, potentially leading to increased potency and selectivity.

Pharmacophore Modeling for Indole-Based Scaffolds

Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of chemical features (the pharmacophore) that a molecule must possess to exert a specific biological activity. mdpi.comproceedings.science For indole-based scaffolds, pharmacophore models typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. jcsp.org.pkbanglajol.info

A pharmacophore model for a series of inhibitors based on the this compound scaffold would define the spatial relationships between key features. For example:

Aromatic Ring (R): The indole ring itself is a fundamental aromatic feature.

Hydrogen Bond Donor (D): The indole -NH group is a classic hydrogen bond donor. nih.gov

Hydrogen Bond Acceptor (A): The oxygen of the 5-methoxy group could serve as a hydrogen bond acceptor.

Hydrophobic/Halogen Feature (H): The 7-chloro group could be defined as a hydrophobic feature or a specific halogen bond donor site.

Studies on various indole derivatives have successfully generated such models. For example, a pharmacophore model for indole-based inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase identified two hydrophobic regions and four aromatic rings as key features. banglajol.info Another model for antiamyloidogenic indole derivatives mapped two hydrogen bond acceptors, one hydrophobic region, and two aromatic rings. mdpi.comnih.gov By understanding the pharmacophore, medicinal chemists can design novel molecules, including those based on the this compound core, that fit the model and are predicted to have high activity.

| Target/Activity | Key Pharmacophoric Features Identified for Indole Scaffolds | Reference |

| Anti-amyloidogenic Agents | 2 Hydrogen Bond Acceptors (A), 1 Hydrophobic Region (H), 2 Aromatic Rings (R) | mdpi.comnih.gov |

| HCV NS5B Polymerase Inhibitors | 2 Hydrophobic Regions (H), 4 Aromatic Rings (R) | banglajol.info |

| HIV-1 Attachment Inhibitors | Hydrogen Bond Donors, Hydrogen Bond Acceptors, Lipophilic Units | jcsp.org.pk |

| Chagas Disease Agents | Models developed to understand SAR and ligand-protein interactions. | proceedings.science |

Quantitative Structure-Activity Relationship (QSAR) Analysis of Analogues

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that attempts to correlate the variation in the biological activity of a series of compounds with changes in their physicochemical properties, also known as molecular descriptors. ijpsi.orgresearchgate.net For analogues of this compound, a QSAR study would aim to build a mathematical model that predicts biological activity based on descriptors calculated from the molecular structure.

These descriptors can be categorized as:

Electronic: Describing the electron distribution (e.g., partial charges, dipole moment). The chloro and methoxy groups significantly impact these properties.

Steric: Describing the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic: Describing the lipophilicity (e.g., LogP).

Topological: Describing the connectivity of atoms in the molecule.

Numerous QSAR studies on substituted indoles have successfully created predictive models. For instance, a QSAR analysis of 2-substituted indole melatonin receptor ligands revealed an optimal range of lipophilicity for the C-2 substituent and highlighted the contribution of planar, electron-withdrawing groups to affinity. nih.govsci-hub.se Another study on COX-2 inhibitors suggested the importance of lipophilicity, electronegativity, and steric parameters for activity. nih.gov By applying QSAR to a series of this compound analogues, researchers can gain quantitative insights into the SAR, predict the activity of new compounds, and prioritize synthesis efforts towards more potent and selective molecules. ijpsi.org

Molecular Interactions and Mechanistic Investigations of 7 Chloro 5 Methoxy 1h Indole Analogues in Vitro and in Silico

Enzyme Binding and Inhibition Mechanisms

Derivatives based on the indole (B1671886) core have been identified as potent inhibitors of several key enzymes involved in disease progression. The specific substitutions on the indole ring, such as the chloro and methoxy (B1213986) groups, play a crucial role in defining the potency and selectivity of these interactions. Mechanistic studies have revealed that these analogues can act on a diverse range of enzymes, from protein kinases to hydrolases, through various binding modes.

Interaction with Specific Kinases (e.g., Haspin)

Haspin, a serine/threonine kinase that phosphorylates histone H3 at threonine 3 (H3T3ph), is a crucial regulator of mitosis and has emerged as a significant target in oncology. nih.govresearchgate.net Several indole-based compounds have been developed and evaluated as Haspin inhibitors. A recent study reported a series of substituted indoles designed to act as potent inhibitors of Haspin. nih.govacs.org Through in-silico design and subsequent biological characterization, a number of derivatives showed potent Haspin inhibition, with several compounds exhibiting nanomolar efficacy. nih.govacs.org

The binding mode of these indole analogues involves key interactions within the ATP-binding pocket of the kinase. Docking studies revealed that the aromatic moieties of the indole scaffold and aromatic amides at position 5 of the core are responsible for establishing a π-π interaction with His651. nih.govacs.org Furthermore, basic amine groups introduced at position 3 of the indole scaffold were found to be important for potency. nih.govacs.org In one study, a 7-azaindole (B17877) derivative bearing a benzocycloalkanone motif, compound 8l , was identified as a highly potent Haspin inhibitor with an IC₅₀ value of 14 nM. nih.gov Other derivatives, 8g and 8h , acted as dual inhibitors of both Haspin and Cyclin-Dependent Kinase 9 (CDK9/CyclinT). nih.gov

The structure-activity relationship (SAR) studies of β-carboline analogues, which contain an indole fused system, also provide insight. Harmine and harmol, which are β-carbolines, were identified as moderately potent Haspin inhibitors. nih.gov Modifications to this scaffold, guided by in silico docking, led to analogues with significantly increased inhibitory potency against Haspin kinase. nih.gov

Table 1: Inhibitory Activity of Indole Analogues against Haspin Kinase

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 8l | Haspin | 14 | nih.gov |

| Compound 8g | Haspin, CDK9/CyclinT | Dual Inhibitor | nih.gov |

| Compound 8h | Haspin, CDK9/CyclinT | Dual Inhibitor | nih.gov |

| INDO 11M | Haspin | 5.7 ± 0.7 | acs.org |

Modulation of Heme Oxygenase-1 (HO-1) Activity

Heme oxygenase-1 (HO-1) is an inducible enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide. patsnap.com It is often overexpressed in various cancers and is associated with tumor growth and resistance to chemotherapy. patsnap.com While the indole scaffold is a common feature in many biologically active compounds, the primary research on HO-1 inhibitors has focused on azole-based compounds, particularly those with an imidazole (B134444) moiety that coordinates the heme iron within the enzyme's active site. mdpi.commdpi.com These inhibitors typically feature a hydrophobic portion connected by a linker to the azole group. mdpi.com

Studies on imidazole-based HO-1 inhibitors have established a clear structure-activity relationship, where a hydroxyl group in the central region and the spatial arrangement of a hydrophobic portion are crucial for potency. mdpi.com Although direct studies on 7-chloro-5-methoxy-1H-indole analogues as HO-1 modulators are not extensively reported in the reviewed literature, the general principles of HO-1 inhibition suggest that for an indole-based molecule to be effective, it would likely need to incorporate a functional group capable of coordinating with the heme iron, mimicking the role of the imidazole in established inhibitors. Further research would be required to explore the potential of specifically substituted indoles in this context.

Acetylcholinesterase Inhibition Mechanisms

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for breaking down the neurotransmitter acetylcholine. tandfonline.com Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. tandfonline.commdpi.com Indole and indolinone-based structures have been explored for their potential as AChE inhibitors. nih.gov

A series of indolinone-based compounds bearing a benzylpyridinium moiety were designed as dual-binding inhibitors of AChE, meaning they interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. mdpi.comnih.gov This dual-binding is a recognized strategy for achieving high potency. Docking studies revealed that the hydrophobic indolinone part of the molecule binds to the PAS, while the N-benzylpyridinium residue interacts with the CAS. nih.gov One compound from this series, a 2-chlorobenzyl derivative (3c ), was found to be an extremely potent AChE inhibitor with an IC₅₀ value of 0.44 nM, making it 32-fold more potent than the standard drug donepezil. nih.gov

Another study described the synthesis of indole-based sulfonamide derivatives and their evaluation for AChE and butyrylcholinesterase (BuChE) inhibitory potential. tandfonline.com One analogue was identified as a potent inhibitor of both enzymes, with IC₅₀ values of 0.15 µM for AChE and 0.20 µM for BuChE. tandfonline.com The design of these inhibitors often uses the indole moiety as a bioisosteric substitute for the indanone core of donepezil. mdpi.com

Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition by Indole Analogues

| Compound | Target Enzyme | IC₅₀ | Reference |

|---|---|---|---|

| Compound 3c (2-chlorobenzyl derivative) | AChE | 0.44 nM | nih.gov |

| Indole-sulfonamide analog 9 | AChE | 0.15 ± 0.050 μM | tandfonline.com |

| Indole-sulfonamide analog 9 | BuChE | 0.20 ± 0.10 μM | tandfonline.com |

Tubulin Inhibition and Antimitotic Activity

Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. nih.govnih.gov Agents that interfere with tubulin polymerization are among the most effective anticancer drugs. tandfonline.comtandfonline.com The indole scaffold has been extensively utilized to develop potent tubulin polymerization inhibitors that often bind to the colchicine (B1669291) site on β-tubulin. nih.govnih.govtdl.org

A study on 2-phenylindole (B188600) derivatives, designed as analogues of combretastatin (B1194345) A-4, showed that these compounds are potent inhibitors of tubulin polymerization. nih.gov Docking studies indicated that these indole derivatives bind to the colchicine site, with the trimethoxyphenyl (TMP) moiety interacting with Cysβ241 and the indole core having hydrophobic interactions with residues like Leuβ248, Leuβ255, and Metβ259. nih.gov Substitutions at the 5, 6, and 7-positions of the indole ring were found to be important for activity. nih.gov Specifically, a methoxy group at the 6-position or a chlorine atom at the 7-position could fit into a hydrophobic pocket formed by residues βLys353, βAsn258, βMet259, and αVal181. nih.gov This antimitotic activity leads to cell cycle arrest in the G2/M phase and subsequent cell death. nih.govacs.org For example, 2-aroylindoles such as (5-Methoxy-1H-2-indolyl)-phenylmethanone displayed high cytotoxicity against various carcinoma cell lines with IC₅₀ values in the low nanomolar range (20 to 75 nM). acs.org

Table 3: Tubulin Polymerization and Proliferation Inhibition by Indole Analogues

| Compound Class/Example | Activity | IC₅₀ Value | Reference |

|---|---|---|---|

| 2-phenylindole derivative (ATI 3) | Tubulin Assembly Inhibition | 3.3 μM | nih.gov |

| 2-phenylindole derivative (ATI 3) | MCF-7 Cell Growth Inhibition | 52 nM | nih.gov |

| 6- or 7-heterocyclyl-1H-indole (Compound 1k) | Tubulin Polymerization Inhibition | 0.58 ± 0.06 µM | nih.gov |

| (5-Methoxy-1H-2-indolyl)-phenylmethanone | HeLa/KB Cell Growth Inhibition | 20 - 75 nM | acs.org |

Protein-Ligand Interaction Studies

Beyond enzymes, indole analogues have been investigated for their ability to disrupt protein-protein interactions, a key strategy in targeting cellular processes that are difficult to address with traditional enzyme inhibitors. This is particularly relevant in the context of infectious diseases, where preventing the assembly of viral components is a critical therapeutic goal.

Targeting Viral Proteins (e.g., HIV-1 Glycoprotein 41)

The HIV-1 envelope glycoprotein, composed of gp120 and gp41, mediates the virus's entry into host cells. Gp41 undergoes a significant conformational change during fusion, forming a six-helix bundle (6-HB) structure from its N-terminal and C-terminal heptad repeat (NHR and CHR) regions. nih.gov This process brings the viral and cellular membranes into close proximity, enabling fusion. The formation of the 6-HB is a validated target for HIV-1 entry inhibitors. nih.govnih.gov

Small-molecule indole derivatives have been developed to target a conserved hydrophobic pocket on the surface of the gp41 NHR coiled-coil intermediate. nih.gov By binding to this pocket, these compounds interfere with the association of the CHR helices, thus blocking the formation of the fusogenic 6-HB and inhibiting viral entry. nih.gov Structure-based drug design, informed by NMR studies of weakly bound inhibitors, has led to the optimization of indole compounds. nih.gov This optimization process yielded compounds with extended structures that achieved sub-micromolar binding affinity to the hydrophobic pocket and potent inhibition of cell-cell fusion and viral replication. nih.gov While specific data for this compound itself is not detailed, the success of the broader indole class highlights the potential of this scaffold in developing small-molecule HIV-1 fusion inhibitors. nih.gov

Interaction with Bacterial Cell Components (e.g., FabH)

While direct studies on the interaction of this compound analogues with β-ketoacyl-ACP synthase (FabH) are limited in the available literature, the broader class of indole derivatives has been investigated for antibacterial properties. The mechanism of action for some antimicrobial indole derivatives involves the disruption of bacterial cell membranes.

Receptor Binding Affinity Studies (e.g., Serotonin (B10506) 5-HT4 Receptors, Cannabinoid Receptors)

Analogues of this compound have been primarily investigated for their affinity towards cannabinoid and serotonin receptors.

Cannabinoid Receptors:

The position of the chlorine atom on the indole ring significantly influences the binding affinity of analogues to the human cannabinoid receptor 1 (hCB1). Competitive radioligand binding assays have demonstrated that substitutions at the 2, 6, and 7-positions of the indole core generally retain or enhance hCB1 receptor binding affinity, while substitutions at the 4 and 5-positions can be detrimental to binding nih.gov. For instance, chloroindole analogues of the synthetic cannabinoid MDMB-CHMICA showed affinities in the low nanomolar range nih.gov. The binding affinity order for various chloro-substituted analogues at the hCB1 receptor was found to be: 2-chloro > 7-chloro ≈ 6-chloro > 4-chloro > 5-chloro nih.gov. These differences in affinity are likely related to the electron-withdrawing effects of the chlorine atom, which can alter the binding properties at the receptor site nih.gov.

| Compound Analogue | Receptor | Binding Affinity (Ki, nM) |

|---|---|---|

| 2-chloro-MDMB-CHMICA | hCB1 | 0.58 |

| 7-chloro-MDMB-CHMICA | hCB1 | 1.1 |

| 6-chloro-MDMB-CHMICA | hCB1 | 1.2 |

| 4-chloro-MDMB-CHMICA | hCB1 | 7.8 |

| 5-chloro-MDMB-CHMICA | hCB1 | 9.8 |

| MDMB-CHMICA (non-chlorinated) | hCB1 | 0.41 |

Data derived from a study on chloroindole analogues of a synthetic cannabinoid. nih.gov

Serotonin 5-HT4 Receptors:

Cellular Pathway Modulation (Excluding Clinical Outcomes)

Several studies have highlighted the antiproliferative effects of substituted indole derivatives, including those with chloro and methoxy substitutions. These effects are often mediated through the induction of cell cycle arrest and apoptosis.

For instance, a new series of 5-chloro-3-(2-methoxyvinyl)-1H-indole-2-carboxamides demonstrated significant antiproliferative activity against various cancer cell lines tandfonline.com. Certain compounds in this series were found to be potent inhibitors of both wild-type and mutant epidermal growth factor receptor (EGFR) tandfonline.com. Mechanistic studies revealed that the antiproliferative effects of these compounds are linked to the induction of apoptosis. Specifically, potent derivatives were shown to act as caspase-3 activators, leading to programmed cell death nih.gov.

Furthermore, studies on 5-methoxyindole (B15748) tethered C-5 functionalized isatins have shown potent antiproliferative activity, with some compounds being more potent than the standard drug sunitinib (B231) nih.gov. The mechanism of action for the most active compounds involved the induction of G1 phase cell cycle arrest nih.gov. Some indole derivatives have also been found to induce apoptosis through the inhibition of anti-apoptotic proteins like Mcl-1 and Bcl-2 nih.gov.

| Compound Class | Cancer Cell Line | Mechanism of Action |

|---|---|---|

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | Panc-1 (pancreatic) | Caspase-3 activation, Apoptosis induction nih.gov |

| 5-methoxyindole tethered C-5 functionalized isatins | NCI-H69AR (lung) | G1 phase cell cycle arrest nih.gov |

Illustrative examples of antiproliferative mechanisms of related indole analogues.

The nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2) pathways are key players in inflammation, and their modulation by indole derivatives has been a subject of interest.

NF-κB Pathway: The NF-κB signaling pathway is a critical regulator of inflammatory responses. Some studies have shown that certain heterocyclic analogues can inhibit the NF-κB signaling pathway mdpi.comnih.gov. For example, a novel heterocyclic curcumin (B1669340) analogue was found to inhibit NF-κB/DNA binding mdpi.com. Inhibition of this pathway can suppress the expression of pro-inflammatory genes, such as those for TNF-α and IL-6 nih.gov. While direct evidence for this compound is lacking, the indole nucleus is a common scaffold in molecules designed to modulate NF-κB activity.

COX-2 Pathway: COX-2 is an enzyme that is upregulated during inflammation and plays a crucial role in the synthesis of prostaglandins. The indole nucleus is a well-established scaffold for the development of selective COX-2 inhibitors rsc.org. For instance, certain novel N-methylsulfonyl-indole derivatives have demonstrated dual COX-2/5-LOX inhibitory activity with improved gastroprotective profiles nih.gov. The introduction of a methoxy group has been shown in some molecular series to enhance selectivity for COX-2 over COX-1 mdpi.com. Molecular modeling studies of other indole derivatives have shown that interactions within the COX-2 active site are crucial for their inhibitory activity nih.gov.

The antimicrobial properties of indole derivatives have been attributed to various mechanisms, with membrane disruption being a significant mode of action.

Membrane Depolarization: Several studies have indicated that substituted indole derivatives can exert their antimicrobial effects by causing membrane depolarization in bacteria frontiersin.org. This disruption of the membrane potential can lead to a loss of essential cellular functions and ultimately cell death. This mechanism is particularly relevant as it can be effective against drug-resistant bacterial strains.

Enzyme Inhibition: While specific enzyme inhibition studies for this compound in microbes are not widely reported, the indole scaffold is present in various enzyme inhibitors. For example, substituted indoles have been investigated as inhibitors of enzymes like α-glucosidase nih.gov. The potential for this compound analogues to inhibit essential bacterial enzymes remains an area for further investigation.

Chemosensory and Biological Probing Applications

The use of this compound analogues in chemosensory and biological probing applications is an emerging area of research. The inherent fluorescence of the indole nucleus makes it an attractive scaffold for the development of fluorescent probes eurekaselect.com. These probes can be designed to localize within specific cellular compartments or to respond to changes in the cellular environment, allowing for the visualization and study of biological processes. While specific applications for this compound have not been detailed, the general properties of indole derivatives suggest their potential utility in this field.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for exploring the electronic properties of molecules. DFT methods are used to determine the ground-state geometry, electron distribution, and orbital energies, which are crucial for predicting a molecule's stability and reactivity. researchgate.net

For substituted indoles, DFT calculations can elucidate the effects of substituents, such as the chloro and methoxy (B1213986) groups in 7-chloro-5-methoxy-1H-indole, on the electronic landscape of the indole (B1671886) ring. chemrxiv.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a smaller gap generally suggests higher reactivity. irjweb.com For instance, studies on various indole isomers have shown that the HOMO-LUMO gap is a reliable indicator of molecular stability. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. In a molecule like this compound, the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methoxy group would create distinct electronegative and electropositive regions, which are vital for understanding intermolecular interactions.

Table 1: Representative DFT-Calculated Properties for Substituted Indoles

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Indole | B3LYP/6-311+G | -1.44 | -4.06 | 2.62 |

| Isoindole | B3LYP/6-311+G | -3.05 | -7.35 | 4.30 |

| Indolizine | B3LYP/6-311+G** | -3.19 | -7.49 | 4.30 |

This table presents illustrative data from a study on indole isomers to demonstrate typical values obtained from DFT calculations. researchgate.net The specific values for this compound would require a dedicated computational study.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). semanticscholar.org This method is instrumental in drug discovery for identifying potential drug candidates by simulating their interaction with a biological target. espublisher.com For indole derivatives, docking studies have been successfully employed to explore their binding modes with various enzymes and receptors, such as cyclooxygenase (COX), Pim-1 kinase, and the HIV-1 glycoprotein gp120. nih.govnih.govresearchgate.net

A typical docking study would involve placing the 3D structure of this compound into the active site of a target protein. The simulation then calculates the binding affinity, often expressed as a docking score or binding energy, and identifies key interactions like hydrogen bonds and hydrophobic contacts with amino acid residues. nih.govresearchgate.net For example, a study on indole derivatives as Pim-1 inhibitors revealed that interaction with the amino acid Glu 121 was crucial for binding. nih.gov

Following docking, Molecular Dynamics (MD) simulations can be performed to analyze the stability of the ligand-receptor complex over time. MD simulations provide a more dynamic picture, showing how the ligand and protein move and interact in a simulated physiological environment, thus validating the stability of the interactions predicted by docking. espublisher.comnih.gov

De Novo Molecular Design Principles Incorporating the Indole Core

The indole ring system is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This designation is due to its structural versatility and its presence in a wide array of biologically active natural products and synthetic drugs. mdpi.com De novo design involves the computational creation of novel molecular structures tailored to fit the binding site of a specific biological target. The indole core serves as an excellent starting point or building block in such design strategies. mdpi.commdpi.com

Design principles often involve retaining the core indole structure, which is known to interact favorably with many biological targets, while computationally adding or modifying substituents at various positions (e.g., the N1, C5, or C7 positions) to optimize binding affinity and selectivity. The chloro and methoxy groups on this compound are examples of such modifications that fine-tune the molecule's steric and electronic properties. Computational algorithms can systematically explore a vast chemical space to suggest novel derivatives with improved pharmacological profiles. nih.gov

Virtual Screening and Lead Optimization Strategies for Novel Indole Derivatives

Virtual screening is a cost-effective computational method for identifying promising drug candidates from large compound libraries. acs.org This process can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of a known active compound as a template. nih.gov

In a typical workflow, a library of thousands or even millions of compounds can be computationally screened to identify those with a high predicted affinity for a target of interest. For example, virtual screening has been used to discover indole derivatives that act as potent inhibitors of Mycobacterium tuberculosis DNA gyrase. acs.orgnih.gov

Once an initial "hit" is identified, lead optimization strategies are employed. This involves making iterative computational modifications to the hit compound to improve its potency, selectivity, and pharmacokinetic properties (a process known as ADMET: absorption, distribution, metabolism, excretion, and toxicity prediction). espublisher.com For a molecule like this compound, this could involve computationally testing alternative substitutions on the indole ring to enhance its target-binding capabilities while minimizing potential off-target effects.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are highly effective at predicting various spectroscopic properties of molecules, which aids in their structural characterization and the interpretation of experimental data.

UV-Vis Spectra : Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. faccts.demdpi.com By calculating the energies of electronic transitions, typically from the HOMO to the LUMO, TD-DFT can predict the wavelength of maximum absorption (λmax). nih.gov Studies on indole and its derivatives have shown good agreement between TD-DFT predicted spectra and experimental results. chemrxiv.orgmdpi.com These calculations can explain how substituents like chloro and methoxy groups influence the color and photophysical properties of the indole chromophore.

Vibrational Spectra (IR and Raman) : DFT calculations can also accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.govarxiv.org Theoretical spectra are generated by calculating the second derivatives of the energy with respect to atomic displacements. Comparing the computed spectrum with an experimental one allows for the precise assignment of vibrational modes to specific bonds and functional groups within the molecule.

NMR Spectra : Quantum chemical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants. researchgate.netuncw.edu These methods, often using approaches like the Gauge-Including Atomic Orbital (GIAO) method, calculate the magnetic shielding around each nucleus. uncw.edu Predicted NMR data can be invaluable for confirming the structure of newly synthesized compounds or for distinguishing between different isomers. github.iofrontiersin.org

Table 2: Comparison of Experimental vs. Computationally Predicted Vibrational Frequencies for a Related Molecule (Indole)

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3525 | 3530 |

| C-H Stretch (Pyrrole Ring) | 3110 | 3115 |

| Ring Skeletal Stretch | 1580 | 1585 |

| N-H Bend | 1425 | 1420 |

This table provides an illustrative comparison for the parent indole molecule to show the typical accuracy of DFT in predicting vibrational spectra. Data is generalized from typical literature values.

Advanced Analytical and Spectroscopic Characterization Methodologies

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation and Polymorphism

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For 7-chloro-5-methoxy-1H-indole, this technique would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and the planarity of the indole (B1671886) ring system.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. In a study on a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), a related compound, single-crystal X-ray diffraction was instrumental in identifying the compound's crystallization in the monoclinic system and the formation of cyclic dimers through hydrogen bonding. nih.gov This highlights the power of the technique to reveal detailed intermolecular interactions, such as hydrogen bonds involving the indole N-H group and the methoxy (B1213986) oxygen, which would also be relevant for this compound.

Furthermore, this method is essential for studying polymorphism, the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties, and their identification is critical in pharmaceutical and materials science. A comprehensive X-ray diffraction study on a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid demonstrated how this technique, in combination with other methods, can differentiate between crystalline forms. mdpi.com

Table 1: Representative Single-Crystal X-ray Diffraction Data for a Related Indole Compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0305(2) |

| b (Å) | 13.0346(6) |

| c (Å) | 17.2042(9) |

| β (°) | 91.871(5) |

| Volume (ų) | 903.95(8) |

| Z | 4 |

Data is for 5-methoxy-1H-indole-2-carboxylic acid and is presented for illustrative purposes. nih.gov

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Profiling (in research contexts)

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule with high accuracy. mdpi.comresearchgate.net For this compound, HRMS would provide a precise mass measurement, allowing for the determination of its molecular formula (C₉H₈ClNO). This technique is particularly valuable in distinguishing between compounds with the same nominal mass but different elemental compositions.

In research contexts, especially in metabolic studies, HRMS is indispensable for metabolite profiling. If this compound were being investigated for its biological activity, HRMS could be used to identify potential metabolites by detecting small mass changes corresponding to metabolic transformations such as hydroxylation, demethylation, or glucuronidation. The high sensitivity and selectivity of HRMS make it a cornerstone of modern toxicological and pharmacological research. scispace.com

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Conformational and Interaction Studies (e.g., 2D NMR, NOESY)

While one-dimensional (1D) NMR spectroscopy (¹H and ¹³C) provides fundamental information about the chemical environment of the nuclei, advanced two-dimensional (2D) NMR techniques are necessary for the complete and unambiguous assignment of the complex spectra of substituted indoles like this compound. ipb.pt

Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons on the indole and benzene (B151609) rings. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. These correlations are crucial for assigning the signals of the substituted benzene ring, where the positions of the chloro and methoxy groups influence the chemical shifts of the surrounding protons and carbons. mdpi.comescholarship.org

Furthermore, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information about the spatial proximity of protons. researchgate.net For this compound, a NOESY spectrum could, for instance, show a correlation between the methoxy protons and the proton at position 4 of the indole ring, confirming their close spatial relationship. This is particularly useful for determining the preferred conformation of flexible side chains and for studying intermolecular interactions. researchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H1 (N-H) | ~8.1 | br s |

| H2 | ~7.2 | t |

| H3 | ~6.5 | t |

| H4 | ~7.0 | d |

| H6 | ~6.8 | d |

| OCH₃ | ~3.9 | s |

Note: These are estimated values and can vary based on solvent and other experimental conditions.

Vibrational Spectroscopy (IR, Raman) for Structural Insight and Polymorph Differentiation

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. dntb.gov.ua For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the indole ring (around 3400 cm⁻¹), C-H stretches of the aromatic and methoxy groups, and C=C stretching vibrations of the aromatic rings. The C-O stretching of the methoxy group and the C-Cl stretching vibration would also be observable.

IR and Raman spectroscopy are particularly sensitive to the crystalline environment and can be used to differentiate between polymorphs. A study on the polymorphs of 5-methoxy-1H-indole-2-carboxylic acid demonstrated that differences in the IR spectra could be correlated with the distinct hydrogen bonding patterns and molecular arrangements in the different crystalline forms. nih.govmdpi.com

Chromatographic Techniques for Purification and Advanced Purity Assessment (e.g., HPLC)

High-performance liquid chromatography (HPLC) is a fundamental technique for the purification and purity assessment of organic compounds. acs.org For this compound, a reversed-phase HPLC method would be developed to separate the target compound from any starting materials, byproducts, or degradation products. The purity of the synthesized compound would be determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area. This is a standard procedure for ensuring the quality of research compounds. mdpi.comrsc.org

Future Research Directions and Translational Perspectives Research Focused

Exploration of Novel Synthetic Routes and Sustainable Chemistry for Functionalized Indoles

The synthesis of functionalized indoles is a central theme in organic chemistry. Traditional methods like the Fischer indole (B1671886) synthesis often require harsh conditions. rsc.org Consequently, current research is heavily focused on developing innovative and sustainable synthetic methodologies.

A significant trend is the rise of multicomponent reactions (MCRs), which offer an efficient way to create complex molecules in a single step. acs.org An innovative two-step MCR process has been developed to synthesize C2-functionalized indole-2-carboxamides from readily available anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. rsc.orgresearchgate.net This method is notable for its mild, metal-free conditions and use of ethanol (B145695) as a benign solvent. rsc.orgresearchgate.net Another novel approach involves a catalyst-free and chromatography-free multicomponent reaction to produce indole-substituted pyrroles, emphasizing green chemistry principles like high atom economy and a low E-factor. acs.orgacs.org

Electrochemical synthesis represents another frontier, providing a sustainable alternative to conventional methods that often rely on chemical oxidants or transition metals. rsc.org An electrocatalytic triamination of alkynes has been reported, which uses 2,2,6,6-tetramethylpiperidinooxy (TEMPO) as a redox catalyst to construct functionalized indolines and indoles. This method concurrently assembles the indole scaffold and adds two amino substituents, rapidly increasing molecular complexity. rsc.org

The table below summarizes key features of these modern synthetic strategies.

| Synthesis Strategy | Key Features | Advantages |

| Two-Step MCR | Ugi four-component reaction followed by acid-induced cyclization. rsc.orgresearchgate.net | Mild conditions, metal-free, uses ethanol solvent, scalable. rsc.orgresearchgate.net |

| Catalyst-Free MCR | One-pot reaction of arylglyoxal, 1,3-dicarbonyl, indole, and amine. acs.org | No catalyst, green solvent, simple workup, high atom economy. acs.org |

| Electrochemical Triamination | Employs TEMPO as a redox catalyst for alkyne functionalization. rsc.org | Avoids terminal oxidants and transition metals, increases molecular complexity efficiently. rsc.org |

These advanced synthetic routes are crucial for efficiently producing diverse libraries of functionalized indoles, including 7-chloro-5-methoxy-1H-indole, for further research and application.

Development of Next-Generation Indole-Based Molecular Probes and Biological Tools

The inherent fluorescence and environmental sensitivity of the indole scaffold make it an excellent platform for developing molecular probes. rsc.orgmdpi.com These tools are essential for detecting and imaging specific analytes in biological and environmental systems.

Researchers have successfully designed indole-based fluorescent chemosensors for various targets. These sensors often incorporate heteroatoms (N, O, S) that interact with analytes, producing a measurable colorimetric or fluorometric signal. rsc.org For instance, an indole-based fluorescent probe, IH-Sal, was developed for the selective detection of Zn²⁺ ions in aqueous solutions and even in zebrafish, demonstrating its practical applicability in biological imaging. mdpi.com The detection limit for this probe was 0.41 μM, well below the WHO's recommended level. mdpi.com

Another strategy involves creating ratiometric fluorescent probes, which offer more precise measurements by comparing fluorescence intensity at two different wavelengths. A probe based on an indole-Bodipy fluorophore was constructed to discriminate between benzenethiols and aliphatic thiols, a challenging analytical task. nih.gov The probe exhibits a pH-dependent ratiometric emission change, allowing for clear differentiation of the target analytes. nih.gov The development of such probes for a wide array of ions and small molecules remains an active area of research. mdpi.com

| Probe Name/Type | Target Analyte | Key Feature | Application |

| IH-Sal | Zn²⁺ | "Turn-on" fluorescence. mdpi.com | Quantification in water samples and imaging in zebrafish. mdpi.com |

| Bodipy-1 | Benzenethiols | Ratiometric emission switch. nih.gov | Discrimination from aliphatic thiols. nih.gov |

| Naphthalimide-indole conjugate | Cyanide (CN⁻) | Selective sensing in aqueous media. mdpi.com | Anion detection. mdpi.com |

Future work will likely focus on creating probes with enhanced properties such as deeper tissue penetration (vis-NIR fluorescence), multi-level signal responses, and applications in complex biological environments. mdpi.com

Elucidation of Undiscovered Biological Targets and Underlying Mechanisms of Action

Indole derivatives are known to interact with a vast number of biological targets, a characteristic that defines them as privileged scaffolds in drug discovery. mdpi.comnih.govresearchgate.net While many targets have been identified, research continues to uncover new ones and elucidate the complex mechanisms through which these compounds exert their effects.

One notable example involves a derivative of 7-chloro-9H-pyrimido[4,5-b]indole, which was identified as an inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a significant target in neurodegenerative diseases. mdpi.com This discovery was particularly interesting because GSK-3β and the parent compound's original target, Janus kinase (JAK3), are structurally diverse, highlighting the promiscuous binding nature of the indole scaffold. mdpi.com Molecular dynamics simulations suggested the compound's binding mode within the ATP binding site of GSK-3β. mdpi.com

The position of functional groups on the indole ring can dramatically alter biological activity. For example, research on a mitragynine (B136389) (MG) scaffold showed that functionalization at the C6-position of the indole ring acts as a "molecular switch" for tuning opioid receptor signaling efficacy. thieme-connect.com This underscores the importance of developing synthetic methods for precise, site-selective functionalization of the indole core to explore structure-activity relationships (SAR). thieme-connect.com The indole nucleus is a key component in compounds targeting a wide range of proteins, including kinases, tubulin, and p53, which are critical in cancer progression. nih.gov

| Indole Derivative Class | Identified Target/Mechanism | Therapeutic Area |

| 7-chloro-9H-pyrimido[4,5-b]indoles | GSK-3β inhibition (ATP-competitive). mdpi.com | Neurodegenerative diseases. mdpi.com |

| 2-phenylindoles | Multiple receptors. nih.gov | Anticancer, antibacterial, anti-inflammatory. nih.gov |